Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo Brassinin is a derivative of brassinin, a phytoalexin found in cruciferous vegetables such as broccoli, mustard greens, cabbage, cauliflower, and turnip. Phytoalexins are naturally occurring compounds that plants produce in response to stress, such as pathogen infection or exposure to heavy metals and UV radiation . 5-Bromo Brassinin has garnered interest due to its potential biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo Brassinin typically involves the bromination of brassinin. One common method involves the reaction of brassinin with bromine in dichloromethane/methanol (9:1) to yield 5-Bromo Brassinin . The reaction conditions are carefully controlled to ensure the selective bromination at the 5-position of the indole ring.
Industrial Production Methods
While specific industrial production methods for 5-Bromo Brassinin are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves scaling up the bromination reaction while maintaining stringent control over reaction conditions to ensure product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo Brassinin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane/methanol is used for the initial synthesis of 5-Bromo Brassinin.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Bromo Brassinin with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
5-Bromo Brassinin exerts its effects primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune tolerance and cancer progression . By inhibiting IDO, 5-Bromo Brassinin disrupts the immune escape mechanisms of cancer cells, thereby enhancing the body’s immune response against tumors. This mechanism involves the degradation of key proteins such as Tie2 and FGFR1 in endothelial cells, which inhibits angiogenesis in triple-negative breast cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brassinin: The parent compound of 5-Bromo Brassinin, known for its chemopreventive properties.
Indole Phytoalexins: A class of compounds that includes various derivatives with similar biological activities.
Uniqueness of 5-Bromo Brassinin
5-Bromo Brassinin stands out due to its enhanced biological activity compared to its non-brominated counterpart. Additionally, its ability to inhibit IDO makes it a unique and promising candidate for anticancer therapy .
Eigenschaften
Molekularformel |
C11H11BrN2S2 |
---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate |
InChI |
InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-7-5-13-10-3-2-8(12)4-9(7)10/h2-5,13H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
CSBVYUFFKAVSAH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)NCC1=CNC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.